[(2S,3R)-1-Cyclopropyl-2-(2-methylpyrazol-3-yl)piperidin-3-yl]methanamine
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Overview
Description
[(2S,3R)-1-Cyclopropyl-2-(2-methylpyrazol-3-yl)piperidin-3-yl]methanamine is a chemical compound with the molecular formula C13H22N4 and a molecular weight of 234.347. This compound has gained prominence in recent years due to its various applications in scientific experiments.
Preparation Methods
The synthetic routes and reaction conditions for [(2S,3R)-1-Cyclopropyl-2-(2-methylpyrazol-3-yl)piperidin-3-yl]methanamine involve several steps. The preparation typically starts with the synthesis of the piperidine ring, followed by the introduction of the cyclopropyl and pyrazolyl groups. The final step involves the formation of the methanamine group. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
[(2S,3R)-1-Cyclopropyl-2-(2-methylpyrazol-3-yl)piperidin-3-yl]methanamine undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reactions with halogenating agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
[(2S,3R)-1-Cyclopropyl-2-(2-methylpyrazol-3-yl)piperidin-3-yl]methanamine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential biological activities, including its effects on various cellular processes. In medicine, it is investigated for its potential therapeutic applications, such as its role in drug discovery and development. In industry, it is used in the production of various chemical products.
Mechanism of Action
The mechanism of action of [(2S,3R)-1-Cyclopropyl-2-(2-methylpyrazol-3-yl)piperidin-3-yl]methanamine involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
[(2S,3R)-1-Cyclopropyl-2-(2-methylpyrazol-3-yl)piperidin-3-yl]methanamine can be compared with other similar compounds, such as other piperidine derivatives. These compounds share a similar piperidine ring structure but differ in the substituents attached to the ring. The uniqueness of this compound lies in its specific combination of cyclopropyl and pyrazolyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
[(2S,3R)-1-cyclopropyl-2-(2-methylpyrazol-3-yl)piperidin-3-yl]methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4/c1-16-12(6-7-15-16)13-10(9-14)3-2-8-17(13)11-4-5-11/h6-7,10-11,13H,2-5,8-9,14H2,1H3/t10-,13+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLQJJIMBCJTEAB-MFKMUULPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2C(CCCN2C3CC3)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=CC=N1)[C@@H]2[C@H](CCCN2C3CC3)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.